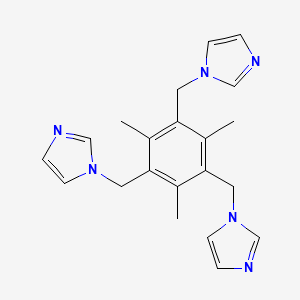

1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene

Description

1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene (systematic name: 1,1',1''-[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-imidazole)) is a flexible tridentate ligand featuring a central 2,4,6-trimethylbenzene core with three imidazole groups attached via methylene bridges. This compound is synthesized via nucleophilic substitution, where 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene reacts with imidazole in the presence of a base (e.g., NaH) under inert conditions . The product is characterized by NMR, FTIR, elemental analysis, and single-crystal X-ray diffraction (XRD), confirming its trigonal symmetry and stability .

Its primary application lies in coordination chemistry, where it acts as a ligand for transition metals (e.g., Cd²⁺, Zn²⁺) to form luminescent metal-organic frameworks (MOFs) and complexes. These structures exhibit blue fluorescence in the solid state and high thermal stability (decomposition temperatures >300°C) . Additionally, derivatives of this ligand have been explored for antitumor activity, showing promising IC₅₀ values against cancer cell lines .

Properties

IUPAC Name |

1-[[3,5-bis(imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6/c1-16-19(10-25-7-4-22-13-25)17(2)21(12-27-9-6-24-15-27)18(3)20(16)11-26-8-5-23-14-26/h4-9,13-15H,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVXIWSFNFWPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CN2C=CN=C2)C)CN3C=CN=C3)C)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene typically involves the reaction of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene can undergo various chemical reactions, including:

Coordination Reactions: It acts as a ligand, forming coordination complexes with metal ions.

Substitution Reactions: The imidazolylmethyl groups can participate in substitution reactions, where the imidazole ring can be replaced or modified.

Common Reagents and Conditions

Coordination Reactions: Metal salts such as copper(II) sulfate or zinc(II) acetate are commonly used in coordination reactions with this compound.

Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

Coordination Chemistry

TIMB is primarily utilized as a ligand in the formation of coordination complexes with various metal ions, including cobalt (Co) and zinc (Zn). These complexes can lead to the development of metal-organic frameworks (MOFs) with unique properties.

Case Study:

A study reported the synthesis of three novel MOFs using TIMB as a ligand combined with Co(II) and Zn(II) salts. These frameworks demonstrated selective adsorption properties for hydrocarbons such as acetylene and methane, showcasing the potential for gas separation applications .

| MOF Structure | Metal Ion | Ligands Used | Selectivity |

|---|---|---|---|

| Compound 1 | Co(II) | TIMB + Polycarboxylate | High selectivity for C2H2/C2H4 |

| Compound 2 | Co(II) | TIMB + Polycarboxylate | High selectivity for C2H6/CH4 |

| Compound 3 | Zn(II) | TIMB + Polycarboxylate | One-dimensional chains |

Materials Science

In materials science, TIMB is employed to design materials with specific properties such as proton conductivity and luminescence. Its ability to form porous structures makes it suitable for applications in sensors and energy storage devices.

Research Insight:

The unique three-dimensional porous frameworks formed by TIMB-based MOFs enhance their utility in various applications including catalysis and gas storage due to their high surface area and tunable pore sizes .

Catalysis

TIMB's coordination complexes serve as catalysts in several chemical reactions. The presence of imidazole groups allows for enhanced reactivity and selectivity in catalytic processes.

Example:

Research has indicated that TIMB complexes can catalyze reactions involving carbon dioxide conversion into useful chemicals, highlighting its potential role in sustainable chemistry .

Molecular Recognition

The imidazole groups in TIMB facilitate molecular recognition processes, making it useful in supramolecular chemistry. This property allows TIMB to selectively bind certain molecules, which is crucial for sensor development.

Mechanism of Action

The mechanism by which 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole rings provide nitrogen atoms that can donate electron pairs to metal centers, forming stable coordination complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal and the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene and analogous compounds:

Structural and Functional Analysis

Core Flexibility vs. Rigidity :

- The benzene core in 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene provides conformational flexibility, enabling diverse coordination geometries (e.g., 2D layers in Cd complexes) . In contrast, the triazine core in 2,4,6-Tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine imposes rigidity, favoring planar frameworks .

Coordination Capacity: While 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene offers three N-donor sites, bix (two N-donors) limits metal coordination to simpler 1D chains or 2D grids . The benzimidazole variant (ttmtmb) enhances π-π stacking interactions, stabilizing phosphorescent states at low temperatures .

Applications in Materials Science :

- 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene-based MOFs exhibit blue fluorescence due to ligand-centered transitions, whereas TAMB-derived MOFs prioritize porosity for gas adsorption . The triazine-based compound’s extended conjugation enhances charge transfer, making it suitable for optoelectronic devices .

Biological Activity :

- Antitumor activity varies significantly: Cd complexes of 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene show moderate activity (IC₅₀ ~10–50 μM), while ttmtmb-derived Hg complexes exhibit stronger effects (IC₅₀ <10 μM) due to heavier metal toxicity .

Limitations and Challenges

- Retracted studies (e.g., –3) reported selenone derivatives of this ligand but lacked reproducibility in subsequent works. This highlights the need for rigorous validation when citing synthetic protocols .

Biological Activity

1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene (commonly referred to as TIMB) is a compound characterized by its unique structure featuring imidazole groups that are known for their biological activity. This article explores the biological activity of TIMB, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 1,1',1''-((2,4,6-trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole)

- Molecular Formula : C21H24N6

- CAS Number : 220593-43-1

- Purity : >98% .

Mechanisms of Biological Activity

TIMB exhibits various biological activities primarily due to the presence of imidazole rings. These rings can participate in hydrogen bonding and coordinate with metal ions, which enhances their biological interactions.

Anticancer Activity

Research has shown that TIMB derivatives can inhibit cancer cell proliferation. A study indicated that compounds with similar imidazole structures demonstrated significant cytotoxic effects against human cancer cell lines, such as breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The imidazole moiety is known for its antimicrobial properties. TIMB has been evaluated for its effectiveness against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes .

Table 1: Biological Activities of TIMB and Related Compounds

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, TIMB demonstrated a dose-dependent inhibition of cell growth. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity

A series of experiments tested the antimicrobial efficacy of TIMB derivatives against various pathogens. The results indicated that certain derivatives showed enhanced activity against Gram-positive bacteria compared to standard antibiotics like penicillin .

Q & A

Q. What are the established synthetic routes for 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step condensation reactions. A plausible route is analogous to imidazole derivative syntheses (), where substituted benzaldehydes react with triazole or imidazole precursors under reflux. For example, in a similar triazole synthesis (), ethanol and glacial acetic acid were used as solvent and catalyst, respectively, with reflux at ~78°C for 4 hours. Optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF) could enhance reactivity.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may improve yield.

- Temperature control : Microwave-assisted synthesis could reduce reaction time.

Q. Table 1: Hypothetical Reaction Parameters Based on Analogous Syntheses

| Parameter | Condition () | Potential Optimization |

|---|---|---|

| Solvent | Ethanol | DMF or THF |

| Catalyst | Glacial acetic acid | ZnCl₂ or K₂CO₃ |

| Temperature | Reflux (~78°C) | Microwave (100–120°C) |

| Reaction Time | 4 hours | 1–2 hours |

Q. What spectroscopic techniques are most effective for characterizing 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm methyl and imidazole proton environments. Aromatic protons in imidazole rings typically appear at δ 7.0–7.5 ppm.

- FT-IR : Peaks at ~3100 cm⁻¹ (C-H stretch, imidazole) and ~1600 cm⁻¹ (C=N stretch) validate functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 360.455 (C₂₁H₂₄N₆) confirms molecular weight ().

- X-ray Crystallography : Resolves spatial arrangement of imidazole arms and methyl groups.

Q. How does the compound’s structure influence its ligand behavior in coordination chemistry?

Methodological Answer: The three imidazole groups act as polydentate ligands, enabling coordination with transition metals (e.g., Zn²⁺, Cu²⁺). Design considerations include:

- Chelation geometry : Trigonal-planar or octahedral coordination, depending on metal ion size.

- Electronic effects : Imidazole’s lone pairs on N-atoms enhance metal-binding affinity.

- Steric hindrance : Methyl groups on the benzene core may limit accessibility to metal centers.

Experimental validation requires titrating the compound with metal salts and analyzing via UV-Vis (ligand-to-metal charge transfer bands) or cyclic voltammetry.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s reactivity or stability in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, a small HOMO-LUMO gap suggests high reactivity.

- Molecular Dynamics (MD) : Simulate interactions with solvents or metal surfaces to assess stability. Tools like COMSOL Multiphysics () integrate AI for parameter optimization.

- Docking Studies : Model ligand-metal binding energies to prioritize experimental targets.

Q. Table 2: Computational Parameters for Reactivity Prediction

| Method | Software | Key Outputs |

|---|---|---|

| DFT | Gaussian, VASP | HOMO/LUMO, charge density |

| MD | GROMACS, LAMMPS | Solvent interaction energy |

| AI-Driven Simulation | COMSOL + ML | Reaction pathway prediction |

Q. What experimental design principles resolve contradictions in published data on the compound’s catalytic or biological activity?

Methodological Answer: Contradictions often arise from variability in synthesis protocols or assay conditions. A systematic approach includes:

Meta-analysis : Compare datasets using PRISMA guidelines () to identify confounding variables (e.g., solvent purity, temperature gradients).

Factorial Design () : Vary factors (e.g., pH, catalyst loading) to isolate significant variables. A 2³ factorial design could test temperature (60°C vs. 80°C), solvent (ethanol vs. DMF), and catalyst (acid vs. base).

Control Groups : Include positive/negative controls in bioactivity assays () to normalize results.

Q. How can membrane separation technologies ( ) purify 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene from reaction byproducts?

Methodological Answer:

- Nanofiltration : Use membranes with MWCO ~400 Da to retain the compound (MW 360.455) while filtering smaller impurities.

- Solvent Resistance : Polyimide membranes tolerate organic solvents like DMF.

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit solubility differences.

Q. What theoretical frameworks guide the study of this compound’s supramolecular assembly or host-guest interactions?

Methodological Answer:

- Molecular Recognition Theory : Predicts how imidazole groups bind anions or aromatic guests via hydrogen bonding/π-π stacking.

- Crystal Engineering : Analyze packing motifs (e.g., herringbone vs. layered) via Hirshfeld surfaces.

- Thermodynamic Models : Use van’t Hoff plots to quantify entropy/enthalpy changes during self-assembly.

Q. How can AI-driven automation ( ) optimize high-throughput screening of derivatives for enhanced properties?

Methodological Answer:

- Autonomous Labs : Robotic platforms synthesize derivatives by varying substituents on the benzene core.

- Machine Learning (ML) : Train models on existing data (e.g., ligand efficiency, solubility) to predict optimal structures.

- Real-Time Analytics : Integrate spectroscopic data with AI to adjust reaction parameters dynamically.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.